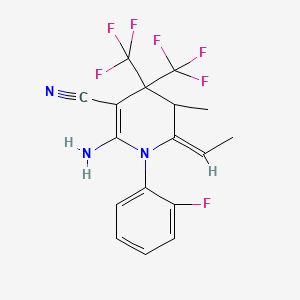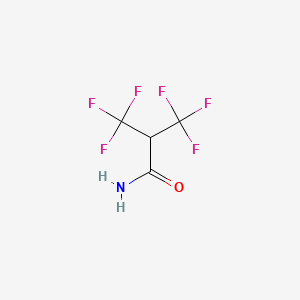![molecular formula C14H12Cl2F6N2O4 B11478581 ethyl N-[(3,4-dichlorophenyl)carbamoyl]-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11478581.png)
ethyl N-[(3,4-dichlorophenyl)carbamoyl]-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(3,4-dichlorophenyl)carbamoyl]-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(3,4-dichlorophenyl)carbamoyl]-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with trifluoroethanol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(3,4-dichlorophenyl)carbamoyl]-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethyl N-[(3,4-dichlorophenyl)carbamoyl]-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[(3,4-dichlorophenyl)carbamoyl]-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate involves its interaction with specific molecular targets. The compound’s halogen atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert specific effects, making it a valuable compound for research and development .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(2,4-dichlorophenyl)carbamate: Similar structure but with different halogen positions.
Methyl N-(3,4-dichlorophenyl)carbamate: Similar structure with a methyl group instead of an ethyl group.
3,4-Dichlorophenyl N-(3-chlorophenyl)carbamate: Similar structure with additional chlorination.
Uniqueness
Ethyl N-[(3,4-dichlorophenyl)carbamoyl]-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate is unique due to its combination of multiple halogen atoms and the presence of both carbamate and trifluoroethoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H12Cl2F6N2O4 |
|---|---|
Molecular Weight |
457.1 g/mol |
IUPAC Name |
ethyl 2-[(3,4-dichlorophenyl)carbamoylamino]-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)propanoate |
InChI |
InChI=1S/C14H12Cl2F6N2O4/c1-2-27-10(25)13(14(20,21)22,28-6-12(17,18)19)24-11(26)23-7-3-4-8(15)9(16)5-7/h3-5H,2,6H2,1H3,(H2,23,24,26) |
InChI Key |
FERLZRUUSHFOKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC(=C(C=C1)Cl)Cl)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorophenyl)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11478500.png)
![methyl (4,6-dimethyl-2,5-dioxo-3a,6a-diphenylhexahydroimidazo[4,5-d]imidazol-1(2H)-yl)acetate](/img/structure/B11478501.png)

![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11478517.png)

![5-methoxy-3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid](/img/structure/B11478523.png)
![(2-{[(Chloroacetyl)amino]methyl}-4,5-dimethoxyphenyl)acetic acid](/img/structure/B11478530.png)
![14-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11478532.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11478537.png)
![1-(1H-benzimidazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11478548.png)
![4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11478550.png)
![3-[4-(trifluoromethyl)phenyl]-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478554.png)

methanone](/img/structure/B11478573.png)
